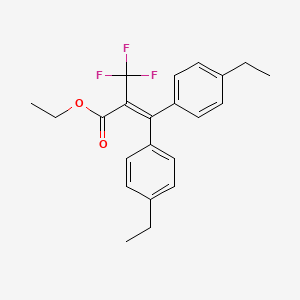
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes ethyl groups, phenyl rings, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of trifluoromethyl iodide to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The phenyl rings may facilitate interactions with hydrophobic regions of target molecules, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3-bis(4-methylphenyl)-2-(trifluoromethyl)prop-2-enoate
- Ethyl 3,3-bis(4-chlorophenyl)-2-(trifluoromethyl)prop-2-enoate
- Ethyl 3,3-bis(4-bromophenyl)-2-(trifluoromethyl)prop-2-enoate
Uniqueness
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various applications.
Properties
CAS No. |
848693-55-0 |
|---|---|
Molecular Formula |
C22H23F3O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C22H23F3O2/c1-4-15-7-11-17(12-8-15)19(18-13-9-16(5-2)10-14-18)20(22(23,24)25)21(26)27-6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
OGNSEPIBHDBEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C(C(=O)OCC)C(F)(F)F)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















